4-chloro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide
Description
This compound consists of a benzene sulfonamide moiety linked via a methyl group to a 1-phenyl-1H-tetrazole ring. The phenyl group on the tetrazole contributes to steric bulk and lipophilicity, which may affect solubility and biological activity .
Properties
Molecular Formula |
C14H12ClN5O2S |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-chloro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H12ClN5O2S/c15-11-6-8-13(9-7-11)23(21,22)16-10-14-17-18-19-20(14)12-4-2-1-3-5-12/h1-9,16H,10H2 |
InChI Key |
AIYXNLSOXHYTEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile. For example, phenyl azide can react with benzonitrile under acidic conditions to form 1-phenyl-1H-tetrazole.
Sulfonamide Formation: The sulfonamide moiety can be introduced by reacting the tetrazole derivative with a sulfonyl chloride. For instance, 4-chlorobenzenesulfonyl chloride can be used to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially forming different oxidation states.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include substituted amines or thiols.
Oxidation Products: Oxidized forms of the tetrazole ring.
Hydrolysis Products: Sulfonic acids and amines.
Scientific Research Applications
4-chloro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It can be employed in studies investigating the interaction of sulfonamides with biological targets, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The tetrazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with similar derivatives:
Key Observations:
- Methyl or ethyl substituents on the tetrazole () reduce steric hindrance, which may enhance solubility but decrease binding affinity in enzyme inhibition contexts .
- Sulfonamide Modifications: Chlorine at the para position (target compound) provides stronger electron-withdrawing effects than hydroxybenzamide (6h, 6i) or methyl benzoate (II-5b, II-5c), influencing electronic interactions in biological targets . Ethylamino substituents () introduce basicity, which could alter pharmacokinetic properties .
Thermal Stability :
- Higher melting points in II-5c (188–192°C) vs. II-5b (155–160°C) suggest cyclohexyl groups enhance crystalline stability compared to benzyl .
Biological Activity
4-chloro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide is a compound of significant interest in pharmacological research due to its unique structural features, including a sulfonamide group and a tetrazole moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a chloro-substituted benzene ring linked to a tetrazole derivative via a methylene bridge. Its molecular formula is C13H12ClN5O2S. The presence of both sulfonamide and tetrazole groups enhances its interaction with biological targets, making it suitable for various pharmacological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, likely through interference with metabolic pathways essential for microbial survival .
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/ml |
| Escherichia coli | 16 µg/ml |
| Pseudomonas aeruginosa | 64 µg/ml |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various biomolecules involved in the regulation of blood pressure and microbial metabolism. The dual functionality of the sulfonamide and tetrazole groups likely contributes to its diverse biological activity .
Case Studies
Several case studies have highlighted the potential therapeutic applications of similar compounds:
- Antimicrobial Applications : A study demonstrated that tetrazole-containing compounds showed enhanced antibacterial activity against resistant strains of bacteria.
- Cardiovascular Research : Another investigation into sulfonamide derivatives revealed their potential as calcium channel blockers, suggesting a mechanism for reducing blood pressure and improving cardiac function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
